molecular formula C11H16ClN B6183432 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2624135-90-4

6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6183432
CAS No.: 2624135-90-4
M. Wt: 197.7
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Description

6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with a crystalline structure. It is often used in various chemical and pharmaceutical applications due to its unique properties. This compound is known for its stability and solubility in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 6,7-dimethylindanone with ammonia or an amine under specific conditions to form the amine, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles as laboratory synthesis, with optimizations for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 7 can affect its steric and electronic properties, making it distinct from other similar compounds .

Properties

CAS No.

2624135-90-4

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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